molecular formula C13H18N2OS B5714895 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide

Cat. No. B5714895
M. Wt: 250.36 g/mol
InChI Key: HCUOMNWKERXRHD-UHFFFAOYSA-N
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Description

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide, also known as DTCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DTCB is a thioamide derivative that contains a butanamide backbone and a 2,6-dimethylphenylamino group. This compound has been synthesized and studied for its potential use in various biochemical and physiological experiments.

Mechanism of Action

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide works by binding to metal ions and forming stable complexes with proteins. This can lead to the inhibition of metalloproteins and the disruption of biological processes that rely on metal ions. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide has also been shown to bind to proteins directly, affecting their activity and function.
Biochemical and Physiological Effects:
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteins such as carbonic anhydrases and matrix metalloproteinases. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide in lab experiments is its ability to selectively chelate metal ions and inhibit the activity of metalloproteins. This can be useful for studying the role of metal ions in biological processes and for investigating the mechanisms of enzyme inhibition. However, one limitation of using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide. One area of interest is the development of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide-based drugs for the treatment of diseases such as cancer and inflammation. Another direction for research is the investigation of the mechanisms of enzyme inhibition and protein-ligand interactions using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide as a tool. Additionally, the synthesis and characterization of new N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide derivatives could lead to the discovery of compounds with improved properties for use in scientific research.

Synthesis Methods

The synthesis of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide involves the reaction of 2,6-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then reacted with butanoyl chloride to yield N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by column chromatography or recrystallization.

Scientific Research Applications

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide has been used in various scientific research applications due to its ability to chelate metal ions and form complexes with proteins. This compound has been studied for its potential use as a metal chelator in biological systems, as well as its ability to inhibit the activity of metalloproteins. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide has also been used as a tool for studying protein-ligand interactions and for investigating the mechanisms of enzyme inhibition.

properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-4-6-11(16)14-13(17)15-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUOMNWKERXRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dimethylphenyl)carbamothioyl]butanamide

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